Cas no 2228226-93-3 (1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine)

1-(3-Ethylphenyl)-3,3-difluorocyclobutan-1-amine is a fluorinated cyclobutylamine derivative characterized by its unique structural features, including a difluorocyclobutane ring and an ethyl-substituted phenyl group. The presence of fluorine atoms enhances the compound's metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid cyclobutane core contributes to conformational constraint, potentially improving binding affinity in target interactions. The amine functionality offers versatility for further derivatization, enabling the synthesis of more complex molecules. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where its balanced physicochemical properties can optimize pharmacokinetic profiles. Suitable for controlled laboratory use under standard safety protocols.
1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine structure
2228226-93-3 structure
Product Name:1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine
CAS No:2228226-93-3
MF:C12H15F2N
MW:211.25101017952
CID:5926143
PubChem ID:165743188
Update Time:2025-05-22

1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine
    • EN300-1974950
    • 2228226-93-3
    • Inchi: 1S/C12H15F2N/c1-2-9-4-3-5-10(6-9)11(15)7-12(13,14)8-11/h3-6H,2,7-8,15H2,1H3
    • InChI Key: RBMZOIJYDCOYTA-UHFFFAOYSA-N
    • SMILES: FC1(CC(C2C=CC=C(CC)C=2)(C1)N)F

Computed Properties

  • Exact Mass: 211.11725581g/mol
  • Monoisotopic Mass: 211.11725581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine Pricemore >>

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1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine Related Literature

Additional information on 1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine

Research Brief on 1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine (CAS: 2228226-93-3)

1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine (CAS: 2228226-93-3) is a novel small molecule compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclobutane core and difluorinated structure, is being investigated for its potential therapeutic applications, particularly in central nervous system (CNS) disorders and metabolic diseases. Recent studies have highlighted its role as a modulator of specific neurotransmitter systems, making it a promising candidate for drug development.

The synthesis and characterization of 1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine have been detailed in several recent publications. Researchers have employed advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structural integrity. The compound's stability under physiological conditions and its pharmacokinetic properties, including bioavailability and metabolic clearance, have also been evaluated in preclinical models, demonstrating favorable profiles for further development.

In vitro and in vivo studies have revealed that 1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine exhibits significant activity in modulating specific receptor targets, such as the serotonin and dopamine transporters. These findings suggest potential applications in treating mood disorders, such as depression and anxiety, as well as neurodegenerative diseases like Parkinson's disease. Additionally, preliminary data indicate that the compound may have utility in addressing metabolic syndromes due to its interaction with key enzymes involved in lipid metabolism.

Recent advancements in the optimization of 1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine have focused on improving its selectivity and reducing off-target effects. Structure-activity relationship (SAR) studies have identified key modifications that enhance its binding affinity and efficacy while minimizing potential side effects. These efforts are critical for advancing the compound into clinical trials and ensuring its safety and efficacy in human subjects.

The therapeutic potential of 1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine is further supported by its favorable toxicological profile in animal models. Acute and chronic toxicity studies have shown no significant adverse effects at therapeutic doses, and the compound has demonstrated good tolerability in repeated-dose experiments. These results underscore its potential as a viable candidate for further preclinical and clinical development.

In conclusion, 1-(3-ethylphenyl)-3,3-difluorocyclobutan-1-amine represents a promising avenue for research in the chemical biology and pharmaceutical fields. Its unique structural features, combined with its demonstrated biological activity and safety profile, make it a compelling subject for ongoing and future studies. Continued investigation into its mechanisms of action and therapeutic applications will be essential for realizing its full potential in addressing unmet medical needs.

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